

Application of (-)-Ampelopsin A in Elucidating the SIRT1/mTOR Signaling Pathway

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Compound of Interest

Compound Name: (-)-Ampelopsin A

Cat. No.: B1654844

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Application Notes

(-)-Ampelopsin A, also known as dihydromyricetin (DHM), is a natural flavonoid compound that has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Emerging evidence highlights its role as a modulator of the Sirtuin 1 (SIRT1) and mechanistic target of rapamycin (mTOR) signaling pathways. This intricate interplay positions (-)-Ampelopsin A as a valuable research tool for investigating cellular metabolism, growth, autophagy, and apoptosis.

The SIRT1/mTOR signaling cascade is a critical regulatory hub that integrates intracellular and extracellular signals to govern cell fate. SIRT1, a NAD⁺-dependent deacetylase, is a key sensor of cellular energy status and plays a crucial role in promoting cell survival and longevity. Conversely, mTOR, a serine/threonine kinase, is a central regulator of cell growth and proliferation. The pathway is often dysregulated in various diseases, including cancer and neurodegenerative disorders.

(-)-Ampelopsin A has been shown to upregulate the expression and activity of SIRT1 while concurrently inhibiting the mTOR signaling pathway.^{[1][2][3]} This dual regulatory action makes it a potent agent for studying the reciprocal relationship between these two pathways. In cancer biology, particularly in breast cancer models such as MDA-MB-231 and MCF-7 cell lines, (-)-Ampelopsin A has been demonstrated to inhibit mTOR activity, suppress the formation of both mTORC1 and mTORC2 complexes, and consequently decrease the phosphorylation of

downstream targets like p70S6K and 4E-BP1.^[4] This inhibition of the mTOR pathway by (-)-Ampelopsin A is often linked to the suppression of the upstream Akt signaling.^{[4][5]}

Furthermore, in the context of aging and neuroprotection, studies utilizing D-galactose-induced aging models in rats have revealed that (-)-Ampelopsin A can ameliorate age-related cognitive decline by up-regulating SIRT1 and down-regulating mTOR signaling in the brain.^{[1][2][3]} This effect is, in part, mediated through the regulation of microRNA-34a (miR-34a), which is a known regulator of SIRT1.^{[1][2][3]}

The application of (-)-Ampelopsin A in research focused on the SIRT1/mTOR pathway allows for the detailed investigation of:

- Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, (-)-Ampelopsin A can be used to induce and study the molecular mechanisms of autophagy.
- Apoptosis: The compound's ability to modulate both SIRT1 and mTOR pathways provides a tool to explore the crosstalk between cell survival and programmed cell death.
- Cancer Metabolism: Researchers can utilize (-)-Ampelopsin A to probe the metabolic vulnerabilities of cancer cells that are dependent on the mTOR pathway for growth and proliferation.
- Neuroprotection and Aging: Its effects on SIRT1 and mTOR in the brain make it a relevant compound for studying potential therapeutic strategies for age-related neurodegenerative diseases.

These application notes provide a framework for utilizing (-)-Ampelopsin A as a specific and effective modulator to dissect the complexities of the SIRT1/mTOR signaling network in various physiological and pathological contexts.

Quantitative Data Presentation

Table 1: In Vitro Efficacy of (-)-Ampelopsin A on Breast Cancer Cell Lines

Cell Line	Treatment	Concentration (μ M)	Duration (h)	Effect	Reference
MDA-MB-231	(-)-Ampelopsin A	50	48	Significant inhibition of cell growth	
MCF-7	(-)-Ampelopsin A	50	48	Significant inhibition of cell growth	
MDA-MB-231	(-)-Ampelopsin A	50	24	Inhibition of mTOR activity	[4]

Table 2: In Vivo Efficacy of (-)-Ampelopsin A in a D-galactose-Induced Aging Rat Model

Animal Model	Treatment	Dosage (mg/kg·d)	Duration	Effect on SIRT1/mTOR Pathway	Reference
Sprague-Dawley Rats	D-galactose + (-)-Ampelopsin A	100 or 200	6 weeks	Upregulation of SIRT1, Downregulation of mTOR signaling	

Experimental Protocols

Protocol 1: Analysis of SIRT1 and Phospho-mTOR Protein Expression by Western Blot

This protocol describes the analysis of SIRT1 and phosphorylated mTOR (p-mTOR) levels in cell lysates after treatment with (-)-Ampelopsin A.

Materials:

- (-)-Ampelopsin A (DHM)

- MDA-MB-231 or MCF-7 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-SIRT1, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed MDA-MB-231 or MCF-7 cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with varying concentrations of (-)-Ampelopsin A (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.
- Cell Lysis:
 - After treatment, wash the cells twice with ice-cold PBS.
 - Add 100-150 µL of ice-cold RIPA buffer to each well.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations of all samples.
 - Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against SIRT1, p-mTOR, total mTOR, and β-actin (as a loading control) overnight at 4°C. Specific antibody dilutions should be optimized based on the manufacturer's recommendations.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST for 10 minutes each.
- Detection and Analysis:

- Add ECL substrate to the membrane and incubate for the recommended time.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β -actin).

Protocol 2: Immunoprecipitation of mTORC1 to Assess Complex Formation

This protocol is designed to assess the effect of (-)-Ampelopsin A on the integrity of the mTORC1 complex by immunoprecipitating the core component, Raptor.

Materials:

- (-)-Ampelopsin A (DHM)
- MDA-MB-231 or MCF-7 cells
- Complete cell culture medium
- PBS
- Immunoprecipitation (IP) lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
- Anti-Raptor antibody
- Control IgG (e.g., rabbit IgG)
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
- SDS-PAGE sample buffer
- Western blot reagents (as in Protocol 1)

- Primary antibodies: anti-mTOR, anti-Raptor

Procedure:

- Cell Culture and Treatment:

- Culture and treat cells with (-)-Ampelopsin A as described in Protocol 1.

- Cell Lysis:

- Lyse the cells using IP lysis buffer following a similar procedure as in Protocol 1.

- Pre-clearing the Lysate:

- Add control IgG and protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

- Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

- Immunoprecipitation:

- Add the anti-Raptor antibody or control IgG to the pre-cleared lysate.

- Incubate overnight at 4°C with gentle rotation.

- Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

- Washing:

- Pellet the beads by centrifugation and discard the supernatant.

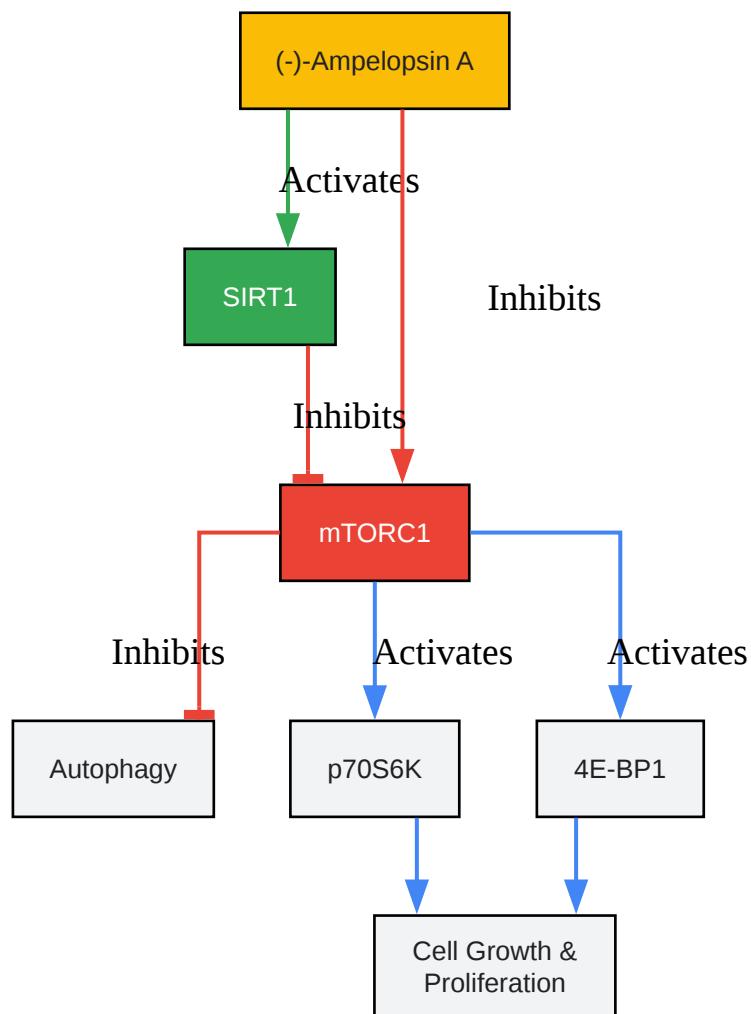
- Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

- Elution and Analysis:

- Resuspend the beads in SDS-PAGE sample buffer.

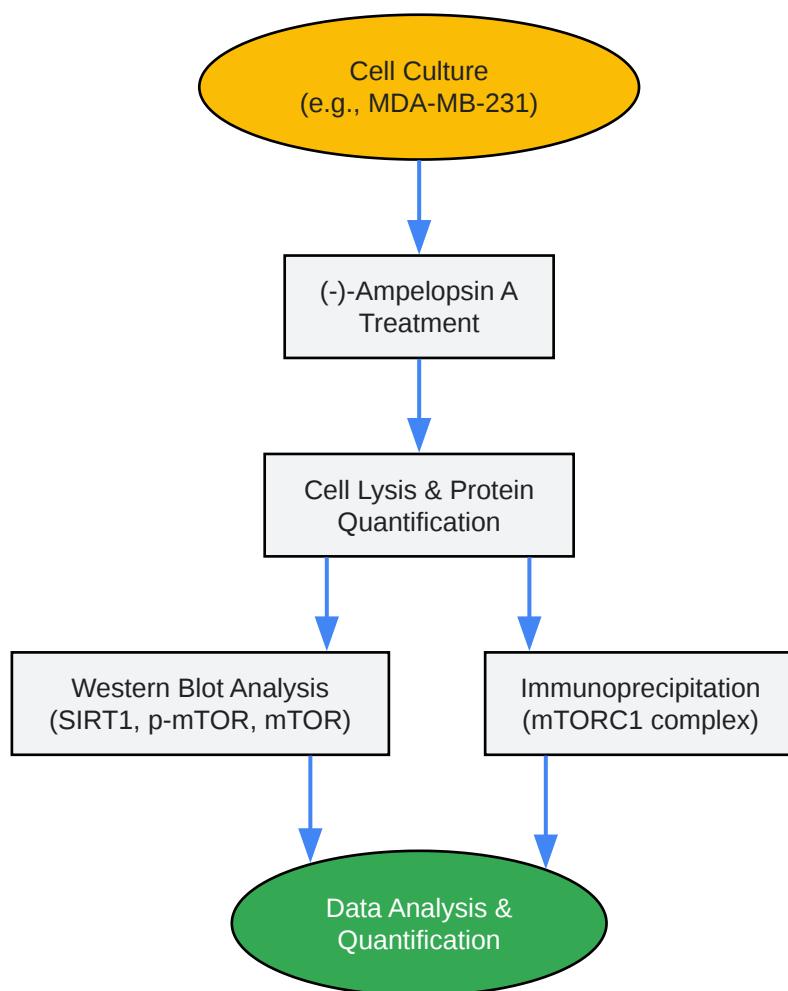
- Boil the samples for 5-10 minutes to elute the protein complexes.
- Centrifuge to pellet the beads and collect the supernatant.
- Analyze the eluted proteins by Western blotting using antibodies against mTOR and Raptor to assess their co-immunoprecipitation.

Visualizations



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Caption: (-)-Ampelopsin A modulates the SIRT1/mTOR signaling pathway.



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Caption: Workflow for studying (-)-Ampelopsin A's effects on SIRT1/mTOR.

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